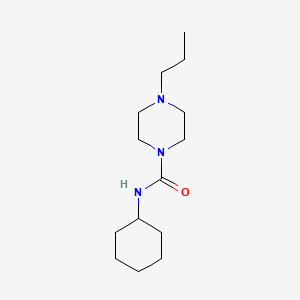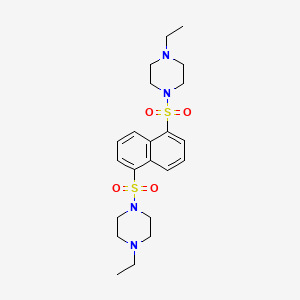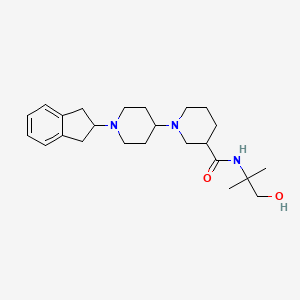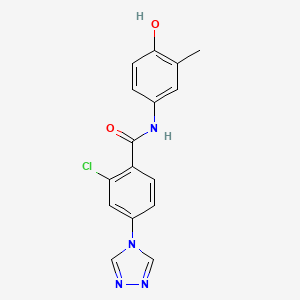![molecular formula C18H22N4O4 B5347034 methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce the expression of p53, a protein involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines involved in inflammation, and to reduce the expression of certain genes involved in tumor growth. It has also been shown to induce the expression of certain genes involved in apoptosis, leading to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPCC for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds used in medical research. However, its low solubility in water can make it difficult to work with, and its stability can be affected by exposure to light and air.
Zukünftige Richtungen
There are several future directions for research on MPCC. One area of focus is the development of new drugs based on MPCC, which could have potential applications in the treatment of cancer and other diseases. Another area of focus is the study of the mechanism of action of MPCC, which could lead to a better understanding of its biochemical and physiological effects. Finally, there is a need for further research on the advantages and limitations of MPCC for lab experiments, and on ways to overcome the challenges associated with its use.
Synthesemethoden
Methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate can be synthesized through several methods, including the reaction of 1-(4-(2-methoxybenzoyl)piperazin-1-yl)ethanone with 4-hydrazinyl-1-methylpyrazole-3-carboxylic acid methyl ester in the presence of acetic acid. The reaction yields MPCC as a white powder with a melting point of 169-171°C.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2-methoxybenzoyl)piperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-25-15-6-4-3-5-14(15)17(23)22-9-7-21(8-10-22)12-13-11-19-20-16(13)18(24)26-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURNWWDHWVKDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(NN=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)

![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)

![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)